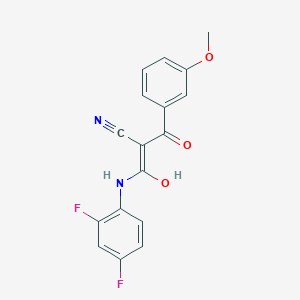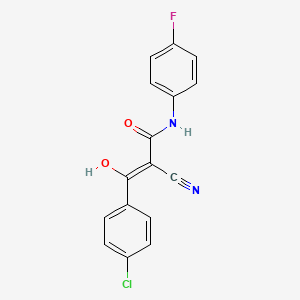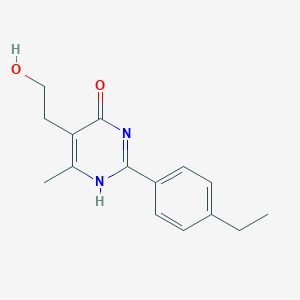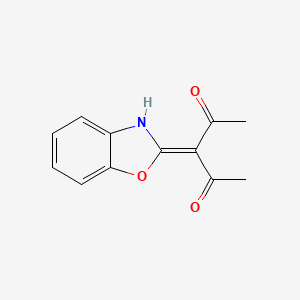
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s molecular structure and characteristics make it a subject of interest in both academic and industrial research.
準備方法
The synthesis of compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact sequence of reactions and the conditions under which they are carried out are crucial for obtaining a high yield and purity of the compound.
Reaction Conditions: Typical reaction conditions include controlled temperature, pressure, and pH levels. The use of inert atmospheres and specific solvents may also be necessary to prevent unwanted side reactions and to ensure the stability of the intermediate products.
化学反応の分析
Compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific structure of the compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent hydrolysis.
Major Products: The major products formed from these reactions vary based on the type of reaction and the specific reagents used. Detailed analysis of the reaction products can be carried out using techniques such as chromatography and spectroscopy.
科学的研究の応用
Compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on specific biological targets.
Industry: In industrial applications, the compound is used in the synthesis of other chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound. Detailed studies on the mechanism of action can provide insights into its potential therapeutic and industrial uses.
類似化合物との比較
Compound “(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include those with related structures or similar functional groups. Examples include compounds with similar molecular weights or those that undergo similar chemical reactions.
Uniqueness: The uniqueness of compound “this compound” lies in its specific molecular structure and the unique properties it exhibits. These properties make it suitable for specific applications that other similar compounds may not be able to achieve.
特性
IUPAC Name |
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(3-methoxybenzoyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-12-4-2-3-10(7-12)16(22)13(9-20)17(23)21-15-6-5-11(18)8-14(15)19/h2-8,21,23H,1H3/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEPJBIZSKHQEU-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(=C(NC2=C(C=C(C=C2)F)F)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C(=C(/NC2=C(C=C(C=C2)F)F)\O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7788079.png)
![sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7788081.png)
![potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B7788088.png)


![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine](/img/structure/B7788105.png)
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B7788111.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B7788130.png)
![(5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B7788139.png)


![2-[1-[(4-chlorophenyl)methylamino]ethyl]-1H-quinazolin-4-one](/img/structure/B7788174.png)
![2-[1-(pentylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788179.png)
